JW 55

Wnt signaling Tankyrase inhibition Cellular potency

Choose JW 55 for unambiguous Wnt pathway interrogation. Unlike pan-Wnt or β-catenin/TCF inhibitors (e.g., ICG-001), JW 55 uniquely binds the TNKS1/2 adenosine pocket, stabilizes AXIN2, and degrades β-catenin. Validated in SW480 & HCT-15 cells (1–5 μM) and in vivo in APC-mutant mice (100 mg/kg p.o.). High selectivity over 8 ARTD family members confirmed. Essential for TNKS2-specific studies, target validation, and preclinical colorectal cancer models.

Molecular Formula C25H26N2O5
Molecular Weight 434.5 g/mol
CAS No. 664993-53-7
Cat. No. B1683938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW 55
CAS664993-53-7
SynonymsJW55;  JW-55;  JW 55.
Molecular FormulaC25H26N2O5
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29)
InChIKeyZJZWZIXSGNFWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JW 55 (CAS 664993-53-7) Compound Profile: A Tankyrase 1/2 Inhibitor for Canonical Wnt Signaling Research


JW 55 (CAS 664993-53-7) is a small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) domain of tankyrase 1 and 2 (TNKS1/2), enzymes critical for the regulation of the β-catenin destruction complex [1]. By inhibiting TNKS1/2, JW 55 stabilizes AXIN2, a scaffold protein, leading to increased degradation of β-catenin and subsequent suppression of canonical Wnt/β-catenin signaling [1]. This mechanism positions JW 55 as a key chemical probe for studying Wnt pathway biology, particularly in models of colorectal cancer where the pathway is frequently hyperactivated [1].

Why JW 55 Cannot Be Interchanged with Other Tankyrase or Wnt Pathway Inhibitors


Simple substitution of JW 55 with another Wnt pathway or tankyrase inhibitor is not scientifically valid due to significant differences in mechanism, selectivity profile, and potency. Unlike inhibitors that target upstream Wnt ligands or downstream β-catenin/TCF interactions (e.g., ICG-001), JW 55's specific action on the TNKS1/2 PARP domain leads to stabilization of AXIN1/2 and degradation of β-catenin, a unique point of intervention [1]. Crucially, its selectivity profile against other ADP-ribosyltransferase diphtheria toxin-like (ARTD) family members and off-pathway reporters is distinct from other TNKS inhibitors like XAV939 and G007-LK, which bind to different pockets and exhibit different selectivity profiles [2][3]. Furthermore, the quantitative potency and efficacy of JW 55 in specific cell-based models (e.g., SW480, HCT-15) and its documented in vivo activity in an APC-mutant model are not replicated by all TNKS inhibitors, necessitating its specific use for experimental continuity and target validation [1].

JW 55 (CAS 664993-53-7) Quantitative Differentiation Guide: Head-to-Head & Cross-Study Data


JW 55 vs. IWR-1: Differential Potency in Wnt Reporter Assays and Target Engagement

JW 55 exhibits a distinct cellular potency profile compared to the early tankyrase inhibitor IWR-1. In a canonical Wnt reporter assay (SuperTop-luciferase), JW 55 inhibits Wnt3a-induced signaling in HEK293 cells with an IC50 of 470 nM . This contrasts with IWR-1, which shows an IC50 of 180 nM in a similar Wnt-stimulated transcriptional assay . Furthermore, JW 55's biochemical inhibition of TNKS1/2 auto-PARsylation (IC50 1.9 µM and 0.83 µM, respectively) [1] is less potent than IWR-1's inhibition of TNKS1/2 enzymatic activity (IC50 131 nM and 56 nM, respectively) . These data indicate that while IWR-1 shows stronger biochemical target engagement, JW 55's cellular efficacy is within a comparable range, suggesting distinct physicochemical or cell permeability properties.

Wnt signaling Tankyrase inhibition Cellular potency Target engagement

Direct Comparison of JW 55 and XAV939: Differential Binding and Selectivity in TNKS2

JW 55 and XAV939, while both tankyrase inhibitors, exhibit different binding modes and selectivity profiles. A fluorescence polarization competition assay using a fluorescein-tagged XAV939 analog demonstrated that JW 55 competes for the same binding site but with distinct interaction dynamics [1]. Critically, JW 55 binds to the adenosine pocket of the catalytic domain of TNKS2, a mode distinct from XAV939 which stabilizes AXIN by binding to a different site [2]. This difference in binding translates to distinct selectivity profiles against the broader ARTD enzyme family, where JW 55 shows no activity against 8 ARTD isoenzymes [3]. This contrasts with XAV939's broader profile as a general TNKS PARP inhibitor .

Tankyrase 2 Structural biology Binding mode Selectivity

JW 55 Cell-Based Efficacy in APC and β-Catenin Mutant Colon Carcinoma Models

JW 55 demonstrates specific anti-proliferative efficacy in colon carcinoma cell lines harboring mutations in the APC or β-catenin genes, which are drivers of canonical Wnt signaling. The compound was effective in reducing proliferation in SW480 cells at concentrations between 1 and 5 μM and in HCT-15 cells at concentrations between 0.01 and 5 μM . A separate study showed that JW 55 at 10 μM inhibited proliferation of SW480 cells but had no effect on RKO cells (which lack constitutive Wnt signaling) [1]. This data quantitatively establishes that JW 55's activity is selective for Wnt-dependent cancer cell lines, a key differentiation from cytotoxic agents.

Colorectal cancer APC mutation Cell proliferation Dose-response

JW 55 In Vivo Efficacy: Reduction of Tumorigenesis in an APC-Mutant Mouse Model

JW 55 has demonstrated in vivo efficacy in a genetically engineered mouse model of colorectal cancer. In conditional APC knockout mice, oral administration of JW 55 at a dose of 100 mg/kg significantly reduced the development of intestinal polyps [1]. This in vivo proof-of-concept is a key differentiator from many tankyrase inhibitors that lack robust in vivo efficacy or have unfavorable toxicity profiles. The ability of JW 55 to reduce tumor growth in this highly relevant model establishes its value as a chemical probe for preclinical studies of Wnt-driven tumorigenesis.

In vivo efficacy APC mutant Colorectal cancer Oral administration

JW 55 (CAS 664993-53-7): Validated Research Applications Based on Quantitative Evidence


Selective Chemical Probe for TNKS2-Mediated Wnt Signaling in Cancer Cell Lines

Utilize JW 55 as a selective chemical probe for dissecting the role of TNKS2 in Wnt/β-catenin signaling. Its distinct binding to the adenosine pocket of TNKS2 and lack of activity against 8 other ARTD family members [1][2] make it ideal for experiments where high target selectivity is paramount. This is particularly relevant in studies aiming to differentiate TNKS2-specific functions from those of other PARP enzymes or TNKS1.

Validation of Wnt Pathway Dependency in APC- or β-Catenin-Mutant Colorectal Cancer Models

Employ JW 55 to confirm the Wnt signaling dependency of colon carcinoma cell lines such as SW480 (APC mutant) and HCT-15 (β-catenin mutant). Its selective inhibition of proliferation in these lines (effective range 1-5 μM) but not in Wnt-independent RKO cells provides a quantitative tool for establishing pathway addiction in vitro. This application is crucial for target validation and mechanism-of-action studies.

Preclinical In Vivo Efficacy Studies in Genetically Engineered Mouse Models of Intestinal Tumorigenesis

JW 55 is a suitable tool compound for preclinical in vivo studies of Wnt-driven intestinal tumorigenesis. Its proven ability to reduce polyp formation in a conditional APC knockout mouse model upon oral administration (100 mg/kg) [3] provides a validated starting point for researchers investigating the therapeutic potential of tankyrase inhibition in colorectal cancer. This distinguishes JW 55 from tankyrase inhibitors lacking robust in vivo efficacy data.

Pharmacodynamic Studies of Wnt Pathway Modulation In Vivo

Leverage JW 55's established mechanism of action—stabilization of AXIN2 and increased degradation of β-catenin [4]—for pharmacodynamic studies. Researchers can use JW 55 in vivo to explore the temporal dynamics of Wnt pathway inhibition by measuring changes in AXIN2 protein levels, β-catenin stability, and downstream target gene expression in tissues from treated animals. This provides a direct, quantitative readout of on-target drug activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JW 55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.